InChI=1S/C7H7F2NO/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H,10H2
.
4-(Difluoromethoxy)aniline is an organic compound characterized by the presence of a difluoromethoxy group attached to an aniline structure. This compound is significant in pharmaceutical chemistry and materials science due to its unique electronic properties and potential biological activities. It is classified under the category of substituted anilines, which are known for their diverse applications in medicinal chemistry and organic synthesis.
4-(Difluoromethoxy)aniline can be synthesized from various starting materials, including nitrobenzene derivatives. The compound falls under the broader classification of aromatic amines, specifically those that contain fluorinated substituents, which enhance their reactivity and stability. It is often utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
The synthesis of 4-(Difluoromethoxy)aniline typically involves multiple steps:
This synthetic route allows for the introduction of the difluoromethoxy group while maintaining the integrity of the aniline structure.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed for structural identification. For instance, typical NMR shifts for this compound include signals around 3.683 ppm (for N-H protons) and aromatic protons appearing between 6.6-7.0 ppm .
4-(Difluoromethoxy)aniline can undergo several chemical reactions:
The mechanism of action for 4-(Difluoromethoxy)aniline involves its interaction with biological targets, such as enzymes or receptors. The difluoromethoxy group enhances binding affinity due to its electron-withdrawing properties, which can influence the compound's reactivity and specificity towards biological molecules. This interaction is crucial in drug design, where modifications to the structure can lead to improved efficacy against specific targets.
4-(Difluoromethoxy)aniline has several scientific applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0